Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a benzoate derivative with applications in organic synthesis and pharmaceutical intermediates. This compound features a butylamino substituent at the para position of the benzoate ring, enhancing its solubility in organic solvents and facilitating its use in reactions requiring mild basicity. Its ester group provides stability while allowing further functionalization. The product is valued for its consistent purity and reliable performance in research and industrial settings, particularly in the development of specialty chemicals and active pharmaceutical ingredients (APIs). Proper handling and storage under inert conditions are recommended to maintain its integrity.
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) structure
94-32-6 structure
商品名:Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
CAS番号:94-32-6
MF:C13H19NO2
メガワット:221.29546380043
MDL:MFCD00017283
CID:34743
PubChem ID:87564387

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(butylamino)benzoate
    • 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
    • ETHYL 4-(N-BUTYLAMINO)BENZOATE
    • ethyl p-butylaminobenzoate
    • TIMTEC-BB SBB000607
    • 4-(butylamino)-benzoicaciethylester
    • ETHYL-P- (N-BUTYLAMINO) BENZOATE
    • 4-(Butylamino)benzoic Acid Ethyl Ester
    • butyl benzocaine
    • 4-Ethyl-N-butylaminobenzoate
    • Ethyl 4-​(Butylamino)​benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
    • Ethyl 4-butylaminobenzoate
    • Benzoic acid, 4-(butylamino)-, ethyl ester
    • D68EP3V31W
    • Ethyl4-(Butylamino)benzoate
    • ethyl p-(butylamino) benzoate
    • Ethyl-(4-n-butylamino)benzoate
    • Ethyl 4-(butylamino)benzoate #
    • GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • SBB000607
    • Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 4-(butylamino)benzoate (ACI)
    • Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • B1472
    • DTXSID1059101
    • Q27276166
    • Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
    • CS-M3379
    • W-109351
    • EINECS 202-322-9
    • ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
    • Ethyl 4-(butylamino)benzoate, 98%
    • UNII-D68EP3V31W
    • NS00040386
    • AS-14744
    • AKOS009048578
    • MFCD00017283
    • 94-32-6
    • InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
    • SCHEMBL5025348
    • DB-057490
    • MDL: MFCD00017283
    • インチ: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
    • InChIKey: GTXRSQYDLPYYNW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(NCCCC)=CC=1)OCC

計算された属性

  • せいみつぶんしりょう: 221.14200
  • どういたいしつりょう: 221.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 38.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: けっしょうかごうぶつ
  • 密度みつど: 1.0451 (rough estimate)
  • ゆうかいてん: 69.0 to 72.0 deg-C
  • ふってん: 220°C/2mmHg(lit.)
  • フラッシュポイント: 158.4°C
  • 屈折率: 1.5175 (estimate)
  • PSA: 38.33000
  • LogP: 3.14830
  • ようかいせい: 未確定
  • FEMA: 2420

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) セキュリティ情報

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB138596-100 g
4-(n-Butylamino)benzoic acid ethyl ester, 98%; .
94-32-6 98%
100g
€153.40 2022-06-02
eNovation Chemicals LLC
D956394-500g
Ethyl 4-(butylamino)benzoate
94-32-6 98.0%
500g
$175 2024-06-07
Chemenu
CM160662-100g
Ethyl 4-(butylamino)benzoate
94-32-6 95%
100g
$344 2021-06-16
TRC
B690705-5g
Ethyl 4-​(Butylamino)​benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
5g
$ 75.00 2023-09-08
TRC
B690705-25g
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
25g
$ 187.00 2023-04-18
TRC
B690705-50g
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6
50g
$ 362.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156055-100g
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
94-32-6 >98.0%(GC)
100g
¥1484.90 2023-09-03
1PlusChem
1P003QPT-500g
Ethyl 4-(butylamino)benzoate
94-32-6 98%
500g
$123.00 2025-02-20
eNovation Chemicals LLC
D956394-5g
Ethyl 4-(butylamino)benzoate
94-32-6 98.0%
5g
$55 2025-02-20
Aaron
AR003QY5-25g
Ethyl 4-(butylamino)benzoate
94-32-6 95%
25g
$14.00 2025-01-22

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Boron trifluoride etherate ,  (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ;  20 h, 50 atm, 120 °C
リファレンス
Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines
Yuan, Ming-Lei; Xie, Jian-Hua; Zhou, Qi-Lin, ChemCatChem, 2016, 8(19), 3036-3040

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride
リファレンス
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ,  Water ;  1 min
1.2 60 min, rt
リファレンス
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes
Byun, Eunyoung; Hong, Bomi; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Journal of Organic Chemistry, 2007, 72(25), 9815-9817

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.2 Solvents: Water
リファレンス
Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation
Cheung, Sun-Yee; Werner, Markus; Esposito, Lucia; Troisi, Fabiana; Cantone, Vincenza; et al, European Journal of Medicinal Chemistry, 2018, 156, 815-830

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc Solvents: Methanol ;  30 min, rt
リファレンス
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products
Wahba, Amir E.; Hamann, Mark T., Journal of Organic Chemistry, 2012, 77(10), 4578-4585

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
リファレンス
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; Julia, Fabio; Luridiana, Alberto ; Douglas, James J.; Leonori, Daniele, Nature (London, 2020, 584(7819), 75-81

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  4 h, reflux
リファレンス
Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions
Katagiri, Kosuke; Tohaya, Taichi; Shirai, Riwako; Kato, Takako; Masu, Hyuma; et al, Journal of Molecular Structure, 2015, 1082, 23-28

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium iodide Solvents: Dimethylformamide ;  rt
リファレンス
O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis
Sheng, Xie-Huang; Cui, Cheng-Cheng; Shan, Chao; Li, Yu-Zhen; Sheng, Duo-Hong; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: 2,2,2-Trifluoroethanol ;  5 min, 40 °C
1.2 Reagents: Sodium borohydride ;  16 h, 40 °C
リファレンス
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 6 kg/cm2, 55 °C
リファレンス
Method for preparation of ethyl p-butylaminobenzoate
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Cobalt dichloride hexahydrate ,  Cesium fluoride ,  Dirhodium tetraacetate Solvents: Tetrahydrofuran ,  Water ;  18 h, 50 bar, 180 °C
リファレンス
Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran
Tsygankov, Alexey A.; Chusov, Denis, ACS Catalysis, 2021, 11(21), 13077-13084

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 関連文献

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)に関する追加情報

Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6): A Comprehensive Overview

Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a versatile organic compound with the CAS registry number 94-32-6. This compound belongs to the class of aromatic esters and has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. In recent years, advancements in synthetic methodologies and its integration into various fields have further solidified its importance in modern chemistry.

The molecular structure of Ethyl 4-(Butylamino)benzoate comprises an aromatic ring substituted with a butylamino group at the para position and an ethoxy group at the ortho position. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly suitable for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo various functional group transformations.

From a synthetic perspective, Ethyl 4-(Butylamino)benzoate is typically prepared via nucleophilic acylation of 4-(Butylamino)benzoic acid with ethanol in the presence of an acid catalyst. This reaction pathway has been optimized in recent years to enhance yield and purity, with researchers focusing on catalytic systems that minimize side reactions and improve selectivity. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for large-scale production.

In terms of applications, Ethyl 4-(Butylamino)benzoate has found significant utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a bioisostere or a prodrug has been explored in recent clinical studies, where it has shown promise in enhancing drug delivery efficiency and reducing systemic toxicity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been documented, contributing to the development of enantioselective processes for complex molecule construction.

Recent research has also highlighted the potential of Ethyl 4-(Butylamino)benzoate in agrochemicals, particularly as a component in herbicides and pesticides. Its ability to inhibit specific enzymatic pathways in target organisms has been investigated, with encouraging results suggesting its efficacy as a selective biocide. Furthermore, its application as a stabilizer or additive in polymer formulations has been explored, where it enhances material durability under harsh environmental conditions.

The environmental impact of Ethyl 4-(Butylamino)benzoate has also come under scrutiny in recent years. Studies have examined its biodegradation pathways and ecotoxicological effects, providing critical data for risk assessment and regulatory compliance. These findings underscore the importance of sustainable practices in its production and disposal to minimize ecological footprint.

In conclusion, Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its chemical versatility, combined with advancements in synthetic techniques and application-specific research, positions it as a key player in contemporary chemical innovation.

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